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Ova peptide (257-264) -

Ova peptide (257-264)

Catalog Number: EVT-13521562
CAS Number:
Molecular Formula: C45H74N10O13
Molecular Weight: 963.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ova peptide (257-264), also known as SIINFEKL, is an octameric peptide derived from ovalbumin, a glycoprotein found in egg whites. This peptide serves as a critical epitope for the major histocompatibility complex class I molecule, specifically H-2Kb, facilitating the activation of CD8+ T cells in immunological responses. It plays a significant role in research related to T cell activation and vaccine development.

Source

The Ova peptide (257-264) is sourced from ovalbumin, which is primarily obtained from chicken egg whites. Ovalbumin is recognized for its immunogenic properties and serves as a model antigen in various immunological studies. The specific sequence of the peptide is derived from the larger ovalbumin protein and is crucial for its ability to elicit immune responses.

Classification

Ova peptide (257-264) can be classified as:

  • Type: Peptide epitope
  • Source Protein: Ovalbumin
  • MHC Restriction: Class I (H-2Kb)
  • Molecular Weight: Approximately 963.13 g/mol
  • Molecular Formula: C₄₅H₇₄N₁₀O₁₃
Synthesis Analysis

Methods

The synthesis of Ova peptide (257-264) typically employs solid-phase peptide synthesis techniques. This method involves the following steps:

  1. Anchoring: The first amino acid is attached to a solid support.
  2. Sequential Addition: Subsequent amino acids are added one at a time to build the peptide chain.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography.

Technical Details

The synthesis process may involve the use of trifluoroacetic acid salts to enhance solubility and stability during biological assays. The final product is usually lyophilized for storage and transport.

Molecular Structure Analysis

Structure

The molecular structure of Ova peptide (257-264) can be represented by its sequence:

  • Sequence: SIINFEKL
    This sequence corresponds to specific amino acids that are critical for its interaction with T cell receptors.

Data

  • Molecular Weight: 963.13 g/mol
  • Molecular Formula: C₄₅H₇₄N₁₀O₁₃
  • Purity: Typically >95%
Chemical Reactions Analysis

Reactions

Ova peptide (257-264) primarily participates in immunological reactions where it binds to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation.

Technical Details

The binding of Ova peptide (257-264) to H-2Kb facilitates the presentation of this epitope to CD8+ T cells, leading to their activation and subsequent immune response. This process can be quantified using assays such as ELISPOT, which measures interferon-gamma release from activated T cells.

Mechanism of Action

Process

The mechanism of action for Ova peptide (257-264) involves several key steps:

  1. Binding: The peptide binds to the H-2Kb molecule on antigen-presenting cells.
  2. T Cell Activation: The peptide-MHC complex is recognized by CD8+ T cells, leading to their activation.
  3. Cytokine Production: Activated T cells produce cytokines, such as interferon-gamma, which are vital for orchestrating immune responses against pathogens or tumors.

Data

This mechanism underscores the importance of Ova peptide (257-264) in vaccine development and immunotherapy, particularly in enhancing anti-tumor immunity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable when stored at -20°C.
  • Purity Level: Generally exceeds 95%, ensuring high reliability in experimental applications.
Applications

Ova peptide (257-264) has several significant applications in scientific research:

  1. Immunology Studies: Used extensively to stimulate T cell responses in various assays.
  2. Vaccine Development: Serves as a model antigen for testing new adjuvants and vaccine formulations.
  3. Therapeutic Research: Investigated for its potential in enhancing anti-tumor immunity through CD8+ T cell activation.
  4. Assays and Quantification: Employed in assays like ELISPOT to quantify T cell epitope specificity and immune responses.
Structural and Functional Basis of OVA Peptide (257-264) in Antigen Presentation

Role as a Model MHC Class I-Restricted Epitope in Murine Systems

OVA peptide (257-264), with the amino acid sequence SIINFEKL, is the preeminent model epitope for studying MHC class I-restricted immune responses in murine systems. This octameric peptide, derived from chicken ovalbumin (Uniprot: P01012), binds the H-2Kb molecule with high affinity, making it indispensable for foundational immunology research [1] [6] [8]. Its immunodominance enables consistent activation of CD8+ T cells, facilitating precise monitoring of cytotoxic T lymphocyte (CTL) responses in assays like ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays [6] [8].

The peptide's utility extends to in vivo tracking of antigen-presenting cells (APCs) using monoclonal antibodies (e.g., clone 25-D1.16), which specifically recognize the H-2Kb/SIINFEKL complex but not unbound H-2Kb or irrelevant peptide-MHC complexes [2] [5]. This specificity has advanced studies of APC localization and antigen presentation dynamics in infection and cancer models [5]. Additionally, SIINFEKL-loaded tetramers and dextramers are critical tools for identifying antigen-specific T cells, underscoring its role as a benchmark for TCR-pMHC interactions [6].

Table 1: Key Physicochemical Properties of OVA (257-264)

PropertyValueSignificance
SequenceSIINFEKLH-2Kb-restricted epitope
Molecular FormulaC45H74N10O13Defines chemical identity
Molecular Weight963.13 g/molImpacts pharmacokinetics and solubility
Purity>90–95% (HPLC/MS)Ensures experimental reproducibility
Solubility1 mg/mL in water or DMSOFacilitates in vitro loading and cell pulsing
CAS Number138831-86-4Unique identifier for commercial synthesis

Molecular Interactions Between SIINFEKL and H-2Kb Complex

The SIINFEKL peptide adopts an extended conformation within the antigen-binding groove of H-2Kb, stabilized by anchor residues at positions P5 (Phe) and P8 (Leu). These residues engage the B and F pockets of the MHC-I molecule, respectively, through hydrophobic interactions [3] [9]. Structural analyses (e.g., X-ray crystallography) reveal that the peptide's Asn-P6 and Glu-P7 residues form hydrogen bonds with H-2Kb α-helices, while the N-terminal Ser-P1 and C-terminal Leu-P8 contribute to stability through electrostatic and van der Waals forces [9].

Notably, SIINFEKL binding induces conformational changes in H-2Kb, altering epitopes recognized by monoclonal antibodies. For example, the 28.8.6 antibody epitope is stabilized by SIINFEKL but not by vesicular stomatitis virus (VSV) nucleoprotein peptides, demonstrating peptide-dependent conformational plasticity [9]. Alanine substitution studies further highlight the sensitivity of these epitopes: Replacing Phe-P5 or Leu-P8 disrupts H-2Kb stability and antibody binding, underscoring the anchor residues' non-redundant roles [9] [10].

Table 2: Critical Residues in SIINFEKL-H-2Kb Interaction

Peptide PositionResidueFunctionInteraction with H-2Kb
P1SerN-terminal anchorHydrogen bonding with Tyr171
P5PhePrimary anchor (B pocket)Hydrophobic packing with Phe33
P6AsnTCR contact pointHydrogen bonding with Glu152
P7GluInfluences TCR recognitionSalt bridge with Arg155
P8LeuPrimary anchor (F pocket)Hydrophobic interaction with Trp147

Proteolytic Processing and Epitope Generation from Full-Length Ovalbumin

The generation of SIINFEKL from full-length ovalbumin involves distinct cellular pathways depending on antigen source and context. Endogenous processing of ovalbumin requires proteasomal degradation followed by TAP (Transporter Associated with Antigen Processing)-dependent translocation into the endoplasmic reticulum (ER). Here, SIINFEKL is loaded onto H-2Kb via the peptide-loading complex (PLC) [4] [7]. Studies using TAP1-deficient macrophages reveal that full-length ovalbumin processing is severely impaired without functional TAP transporters, confirming this pathway's dominance [4].

Conversely, exogenous antigens (e.g., bacterial fusion proteins like Crl-OVA or MBP-Crl-OVA) undergo TAP-independent cross-presentation. These proteins generate SIINFEKL in endosomal compartments, bypassing cytosolic proteasomes. This pathway is 50-fold less efficient than direct peptide loading but remains physiologically relevant for APC activation [4] [7]. Dendritic cells (DCs) pulsed with SIINFEKL peptide prime CD8+ T cells more effectively than those pulsed with whole ovalbumin, highlighting the kinetic advantage of pre-processed epitopes [7].

Differences in epitope accessibility also influence processing:

  • SIINFEKL embedded in bacterial fusion proteins (e.g., Crl-OVA) is presented with minimal TAP reliance due to alternative cleavage mechanisms.
  • The native protein context in full-length ovalbumin obscures the epitope, necessitating complete unfolding and TAP-mediated transport [4] [10].

Table 3: Pathways for SIINFEKL Epitope Generation

Antigen SourceProcessing PathwayKey DependenciesEfficiency
Full-length ovalbuminEndogenousProteasome, TAP transporterHigh
Bacterial fusion proteinsCross-presentationEndosomal proteases, TAP-independentModerate
Synthetic SIINFEKL peptideDirect MHC-I loadingCell-surface peptide exchangeVery High

Concluding Remarks

OVA peptide (257-264) remains a cornerstone of immunological research due to its well-defined interactions with H-2Kb and versatility in studying antigen presentation. Its structural and functional characteristics provide a template for understanding broader principles of MHC-I-restricted immunity, from TCR engagement to vaccine design. Future work may leverage this model to decipher mechanisms of tumor antigen presentation or T cell tolerance.

Properties

Product Name

Ova peptide (257-264)

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C45H74N10O13

Molecular Weight

963.1 g/mol

InChI

InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)

InChI Key

JVJGCCBAOOWGEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

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